N-Boc-4-iodo-DL-phenylalanine ethyl ester N-Boc-4-iodo-DL-phenylalanine ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659817
InChI: InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
Molecular Formula: C16H22INO4
Molecular Weight: 419.25 g/mol

N-Boc-4-iodo-DL-phenylalanine ethyl ester

CAS No.:

Cat. No.: VC13659817

Molecular Formula: C16H22INO4

Molecular Weight: 419.25 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-4-iodo-DL-phenylalanine ethyl ester -

Specification

Molecular Formula C16H22INO4
Molecular Weight 419.25 g/mol
IUPAC Name ethyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C16H22INO4/c1-5-21-14(19)13(18-15(20)22-16(2,3)4)10-11-6-8-12(17)9-7-11/h6-9,13H,5,10H2,1-4H3,(H,18,20)
Standard InChI Key QYCIEEAEVUVRJX-UHFFFAOYSA-N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-Boc-4-iodo-DL-phenylalanine ethyl ester features a phenylalanine backbone with three critical modifications:

  • Boc Protection: The tert-butoxycarbonyl group shields the α-amino group, preventing unwanted nucleophilic reactions during synthetic processes.

  • Ethyl Ester: The carboxylic acid is esterified with ethanol, enhancing solubility in organic solvents and stability under basic conditions.

  • 4-Iodo Substituent: The iodine atom at the para position of the phenyl ring facilitates halogen-specific reactions, such as Suzuki-Miyaura cross-couplings .

The racemic DL designation indicates an equimolar mixture of D- and L-enantiomers, a feature critical for studying stereochemical effects in drug design.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Nameethyl 3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Molecular FormulaC16H22INO4\text{C}_{16}\text{H}_{22}\text{INO}_4
Molecular Weight419.25 g/mol
CAS Number (L-isomer)943148-40-1
SMILESCCOC(=O)C(CC1=CC=C(C=C1)I)NC(=O)OC(C)(C)C
InChIKeyQYCIEEAEVUVRJX-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting from commercially available phenylalanine derivatives:

  • Amino Protection: The α-amino group of DL-phenylalanine is protected with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in a basic aqueous solution (pH 9–10) to form N-Boc-phenylalanine.

  • Iodination: Electrophilic iodination at the para position is achieved using iodine monochloride (ICl\text{ICl}) in acetic acid, yielding N-Boc-4-iodo-DL-phenylalanine .

  • Esterification: The carboxylic acid is converted to an ethyl ester via Fischer esterification with ethanol and catalytic sulfuric acid (H2SO4\text{H}_2\text{SO}_4) under reflux.

Key Reaction Conditions:

  • Iodination: 0°C to room temperature, 12–24 hours, yielding 70–85%.

  • Esterification: 60–80°C, 4–6 hours, >90% conversion.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance yield and reduce reaction times. Automated systems ensure consistent quality, with in-line analytics (e.g., HPLC) monitoring intermediate purity.

Chemical Reactivity and Functionalization

Halogen-Directed Reactions

The iodine atom serves as a strategic handle for transition metal-catalyzed reactions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) mediate cross-couplings with aryl boronic acids, enabling biaryl synthesis for drug candidates.

  • Ullmann Coupling: Copper-mediated coupling with amines generates substituted anilines, useful in kinase inhibitor development .

Deprotection and Modification

  • Boc Removal: Treatment with trifluoroacetic acid (TFA\text{TFA}) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) liberates the free amine for peptide bond formation .

  • Ester Hydrolysis: Basic hydrolysis (e.g., NaOH\text{NaOH}) yields the carboxylic acid, facilitating conjugation to solid supports in combinatorial chemistry.

Applications in Pharmaceutical Research

Peptide Synthesis

The compound is widely used in solid-phase peptide synthesis (SPPS) to introduce iodinated phenylalanine residues. These residues enhance peptide stability and enable radiolabeling with 125I^{125}\text{I} for imaging studies .

Medicinal Chemistry

  • Kinase Inhibitors: The iodine atom’s size and electronegativity make it a key substituent in ATP-binding pocket targeting .

  • PROTACs: Serves as a linker component in proteolysis-targeting chimeras, enabling selective protein degradation.

Recent Advancements and Future Directions

Green Synthesis Innovations

Recent studies have explored photoinduced iodination using Niodosuccinimide\text{N}-iodosuccinimide (NIS\text{NIS}) under UV light, reducing reliance on corrosive ICl\text{ICl} and improving atom economy.

Catalytic Asymmetric Synthesis

Emerging chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective synthesis of the L-isomer, addressing demand for stereochemically pure building blocks .

Table 2: Comparative Analysis of Halogenated Phenylalanine Derivatives

CompoundHalogenMolecular Weight (g/mol)Key Application
N-Boc-4-iodo-DL-phenylalanine ethyl esterI419.25Cross-coupling reactions
Boc-4-bromo-D-phenylalanine methyl esterBr358.23Nucleophilic substitution
Boc-4-chloro-L-phenylalanineCl313.78Antibiotic modification

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